molecular formula C10H11ClO3 B082058 (3,4-Dimethoxyphenyl)acetyl chloride CAS No. 10313-60-7

(3,4-Dimethoxyphenyl)acetyl chloride

Cat. No. B082058
CAS RN: 10313-60-7
M. Wt: 214.64 g/mol
InChI Key: QBJIMTPENIGDOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3,4-Dimethoxyphenyl)acetyl chloride involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in dimethyl sulfoxide or N, N-dimethylformamide, leading to the formation of a by-product, [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile, indicating complex reaction pathways in its synthesis (Fujii, Ueno, & Mitsukuchi, 1971).

Molecular Structure Analysis

The molecular structure of (3,4-Dimethoxyphenyl)acetyl chloride derivatives has been elucidated through various spectroscopic techniques, including ultraviolet, infrared, nuclear magnetic resonance spectra, and by comparison with structurally related compounds. These analyses provide detailed insights into the compound's molecular configuration (Jiansheng Tang & Verkade, 1996).

Chemical Reactions and Properties

Studies have demonstrated that (3,4-Dimethoxyphenyl)acetyl chloride participates in a variety of chemical reactions, yielding a range of significant products. For instance, it has been used in the synthesis of highly fluorescent compounds, showcasing its utility in creating substances with desirable photophysical properties (Jiansheng Tang & Verkade, 1996).

Physical Properties Analysis

The physical properties of (3,4-Dimethoxyphenyl)acetyl chloride, such as solubility, melting point, and boiling point, are essential for its handling and application in synthetic procedures. However, specific details on these properties require further research for comprehensive understanding.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming diverse derivatives, highlight the versatility of (3,4-Dimethoxyphenyl)acetyl chloride as a synthetic intermediate. Its reactions with different catalysts and under varying conditions have been explored to optimize synthesis routes and yields of target compounds (Yuan*, Chen, & Wang, 1991).

Scientific Research Applications

  • Synthesis of Anti-inflammatory and Antimicrobial Agents : A study explored the synthesis of novel pyrazole derivatives using (3,4-dimethoxyphenyl)acetyl chloride, which exhibited significant anti-inflammatory and antimicrobial activities (Keche et al., 2012).

  • Asymmetric Synthesis and Fluorescent Compounds : This compound was used in synthesizing optically active oxazoles, which displayed high fluorescence quantum yields, indicating potential applications in asymmetric synthesis and fluorescence-based applications (Tang & Verkade, 1996).

  • Antioxidant and Enzyme Inhibition : A study synthesized phenol derivatives from a compound involving (3,4-dimethoxyphenyl)acetyl chloride, showing powerful antioxidant properties and enzyme inhibition activities (Artunç et al., 2020).

  • Synthesis of Anti-inflammatory Triazole and Thiadiazole Derivatives : Research was conducted on synthesizing new triazole and thiadiazole derivatives with (3,4-dimethoxyphenyl)acetyl chloride, demonstrating anti-inflammatory properties (Labanauskas et al., 2001).

  • Phosphonic Acid Derivatives Synthesis : In a study, acetyl chloride was used for synthesizing aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, highlighting the versatility of acetyl chloride in chemical synthesis, which can be extrapolated to (3,4-dimethoxyphenyl)acetyl chloride (Yuan, Chen, & Wang, 1991).

Safety and Hazards

“(3,4-Dimethoxyphenyl)acetyl chloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJIMTPENIGDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394078
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)acetyl chloride

CAS RN

10313-60-7
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dimethoxyphenyl)acetyl chloride
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxyphenylacetic acid (6.47 g, 0.033 mole) was dissolved in 50 ml of dry benzene and refluxed for 2 hr. with excess thionyl chloride (25 ml). The solvent and SOCl2 were removed on a rotary evaporator. Two additional quantities of dry benzene were added to the residue, followed by rotary evaporation which yielded 3,4-dimethoxyphenylacetyl chloride.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (600 ml) is added dropwise, with stirring, over a period of 2 hours, to a suspension of 3,4-dimethoxy-phenylacetic acid (549.4 g) in methylene chloride (600 ml). After the development of gas has ended (16 hours) the mixture is refluxed for a further hour. After the highly volatile components have been removed the residue is distilled in vacuo.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
549.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(3,4-dimethoxyphenyl)acetyl chloride is prepared according to the method described in Example 8 using 3,4-dimethoxyphenylacetic acid (2.85 g, 14.5 mmol) to give a brown oil which is dissolved in chloroform (10 mL). This solution is refluxed for 3 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanethiol (2.8 g, 14 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt by treatment with HCl in ether. The product is recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanethiol
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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